B1574705 TRC253

TRC253

Número de catálogo B1574705
Clave InChI:
Atención: Solo para uso de investigación. No para uso humano o veterinario.
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

TRC253, also known as JNJ63576253, is a potent and orally active androgen receptor antagonist. TRC253 specifically binds to both wild-type and certain mutant forms of AR, thereby preventing androgen-induced receptor activation and facilitating the formation of inactive complexes that cannot translocate to the nucleus. This prevents binding to and transcription of AR-responsive genes, inhibits the expression of genes that regulate prostate cancer cell proliferation, and may lead to an inhibition of growth of tumor cells in which AR is overexpressed and/or mutated. AR is often overexpressed and/or mutated in prostate cancers and plays a key role in proliferation, survival and chemoresistance of tumor cells.

Aplicaciones Científicas De Investigación

Application in Metastatic Castration-Resistant Prostate Cancer

TRC253 is a notable advancement in treating metastatic castration-resistant prostate cancer (mCRPC). It functions as a high-affinity, orally active antagonist of the androgen receptor (AR) and specific mutated variants of AR, crucial in mCRPC treatment. Studies have shown that TRC253 effectively inhibits AR nuclear translocation and AR binding to DNA, acting as a transcription antagonist. This action is vital as it counters the resistance observed in mCRPC against second-generation AR inhibitors. Clinical trials have demonstrated TRC253's efficacy, particularly in patients with specific AR mutations, offering a new avenue for managing mCRPC (Rathkopf et al., 2019).

TRC253's Role in AR-Targeted Therapy Resistance

The development of resistance to AR-targeted therapies is a significant challenge in mCRPC treatment. TRC253 emerges as a potent antagonist for both wild-type and mutated ARs, addressing this resistance. Its ability to block AR nuclear translocation, bind to DNA, and antagonize transcription without agonist activity toward ARs is a critical breakthrough. The phase 1/2a study of TRC253 reflects its potential in overcoming AR-targeted therapy resistance, marking a significant step in mCRPC treatment strategies (Rathkopf et al., 2018).

Androgen Receptor Antagonism in Prostate Cancer

TRC253's mechanism as an androgen receptor antagonist is particularly significant in the context of prostate cancer. It binds specifically to ARs, including mutant forms, thus inhibiting androgen-induced receptor activation. This process results in the formation of inactive complexes that cannot translocate to the nucleus, effectively inhibiting AR-responsive gene transcription. The suppression of genes that regulate prostate cancer cell proliferation by TRC253 could lead to a considerable inhibition of tumor cell growth, especially in prostate cancers with AR overexpression or mutations (Definitions, 2020).

Propiedades

Nombre del producto

TRC253

Nombre IUPAC

N/A

Apariencia

Solid powder

Pureza

>98% (or refer to the Certificate of Analysis)

Vida útil

>3 years if stored properly

Solubilidad

Soluble in DMSO

Almacenamiento

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Sinónimos

TRC253;  TRC-253;  TRC 253;  JNJ63576253;  JNJ 63576253;  JNJ 63576253; 

Origen del producto

United States

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.